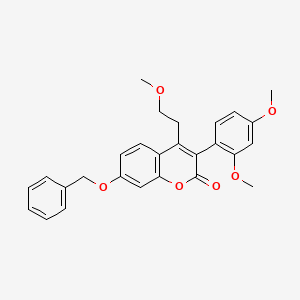
C19H21BrClNO4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride involves several steps. The preparation method typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenyl and morpholine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: For industrial production, the process is scaled up, and additional steps such as purification and quality control are implemented to ensure the final product meets the required standards
化学反应分析
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it is used to study the interactions between different biomolecules.
Industry: It is used in the production of various industrial chemicals and materials .
作用机制
The mechanism of action of Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in the desired outcome .
相似化合物的比较
When compared to similar compounds, Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
Cyanogen bromide: Used in protein immobilization and synthesis of other compounds.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in the treatment of major depressive disorder.
Tranexamic acid: An antifibrinolytic used to reduce or prevent hemorrhagic episodes.
These compounds share some similarities in their chemical structure but differ in their specific applications and mechanisms of action .
属性
分子式 |
C19H21BrClNO4 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC 名称 |
4-[[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H20BrNO4.ClH/c1-3-8-25-18-16(20)9-14(10-17(18)24-2)12-21-11-13-4-6-15(7-5-13)19(22)23;/h3-7,9-10,21H,1,8,11-12H2,2H3,(H,22,23);1H |
InChI 键 |
IRZWSRCTEYQLPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)Br)OCC=C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)

![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)





![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)

![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)
